2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid
Overview
Description
2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid is an organic compound with the molecular formula C7H7BF3NO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form stable complexes with diols and other Lewis bases, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid typically involves the borylation of 2-Methoxy-5-(trifluoromethyl)pyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Pyridines: Formed via nucleophilic substitution reactions
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or vinyl-aryl product . The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in these reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the methoxy group and pyridine ring.
4-Methoxyphenylboronic acid: Similar in structure but lacks the trifluoromethyl group and pyridine ring.
Uniqueness
2-Methoxy-5-(trifluoromethyl)pyridine-4-boronic acid is unique due to the presence of both the methoxy and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, enhancing its reactivity and making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-6-2-5(8(13)14)4(3-12-6)7(9,10)11/h2-3,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNBNQGACHQFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1C(F)(F)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.